Ethynylmagnesium Bromide

Catalog No.
S1898136
CAS No.
4301-14-8
M.F
C2HBrMg
M. Wt
129.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethynylmagnesium Bromide

CAS Number

4301-14-8

Product Name

Ethynylmagnesium Bromide

IUPAC Name

magnesium;ethyne;bromide

Molecular Formula

C2HBrMg

Molecular Weight

129.24 g/mol

InChI

InChI=1S/C2H.BrH.Mg/c1-2;;/h1H;1H;/q-1;;+2/p-1

InChI Key

LROBJRRFCPYLIT-UHFFFAOYSA-M

SMILES

C#[C-].[Mg+2].[Br-]

Canonical SMILES

C#[C-].[Mg+2].[Br-]
Ethynylmagnesium bromide is an organometallic compound that consists of a magnesium atom, a bromine atom, and a carbon atom bonded to a hydrogen atom and a triple bond. Its molecular formula is C2H2BrMg. It is also known as magnesium ethynide, ethynyl magnesium bromide, and magnesium acetylide. The compound is highly reactive and flammable and should be handled with care.
Ethynylmagnesium bromide is commonly used as a synthetic reagent in organic chemistry due to its ability to form carbon-carbon bonds. It is used in the synthesis of various organic compounds such as alkynes, aldehydes, and ketones. The compound is also used in the preparation of Grignard reagents, which are widely used in organic synthesis.
Ethynylmagnesium bromide is a white to yellowish crystalline solid that is highly soluble in organic solvents such as ether, THF (tetrahydrofuran), and DMSO (dimethyl sulfoxide). The compound has a melting point of 106-108°C and a boiling point of 59-60°C. It reacts violently with water and should be stored under an inert atmosphere.
The compound is highly reactive and can react with a wide range of organic compounds through carbon-carbon bond formation. It can also undergo nucleophilic addition reactions with a variety of carbonyl compounds, including aldehydes and ketones.
Ethynylmagnesium bromide is usually prepared by the reaction of acetylene (C2H2) with magnesium bromide (MgBr2) in anhydrous ether or THF. The reaction is usually carried out under an inert atmosphere using a Grignard flask.
The resulting ethynylmagnesium bromide can be characterized using a variety of analytical methods, including NMR (nuclear magnetic resonance) spectroscopy, IR (infrared) spectroscopy, and elemental analysis. The compound is highly reactive and must be handled with care during characterization.
Ethynylmagnesium bromide can be characterized using various analytical methods. NMR spectroscopy is a powerful tool for the structural analysis of organic compounds, including ethynylmagnesium bromide. The compound typically exhibits a characteristic triplet pattern in the proton NMR spectrum due to the presence of the H-C≡C-H group.
IR spectroscopy can also be used to characterize ethynylmagnesium bromide by observing the characteristic C≡C stretching mode at around 2110 cm-1. Elemental analysis can also be used to determine the composition of the compound.
There is limited research on the biological properties of ethynylmagnesium bromide. However, it has been reported to exhibit antimicrobial activity against various bacterial strains including Streptococcus mutans and Escherichia coli.
Ethynylmagnesium bromide is highly reactive and should be handled with care. The compound can react violently with water and should be stored under an inert atmosphere. The compound is highly flammable and should be stored away from heat and sources of ignition.
Ethynylmagnesium bromide is widely used as a synthetic reagent in organic chemistry due to its ability to form carbon-carbon bonds. It is used in the preparation of various organic compounds, including alkynes, aldehydes, and ketones. The compound is also used in the preparation of Grignard reagents, which are widely used in organic synthesis.
Current research on ethynylmagnesium bromide focuses on its applications in organic synthesis and its potential as a tool for chemical biology. One recent study investigated the use of ethynylmagnesium bromide as a tool for the synthesis of fluorescent nucleoside analogs for the study of DNA replication dynamics.
Ethynylmagnesium bromide has potential applications in various fields of research and industry. Its ability to form carbon-carbon bonds makes it a valuable tool for organic synthesis, and its reactivity makes it a useful building block for the preparation of more complex organic compounds.
One limitation of ethynylmagnesium bromide is its high reactivity, which requires careful handling and storage. Future research on the compound could focus on developing new synthetic methodologies that utilize its reactivity while minimizing its potential hazards.
in the research on ethynylmagnesium bromide could include investigating its potential applications in chemical biology, developing new analytical methods for characterizing the compound, and exploring its potential as a tool for catalysis and materials science.

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (40.62%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H260 (40.62%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H261 (59.38%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-16

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